(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-6-19-10-8-7-9-11-12(10)17(5)14(20-11)16-13(18)15(2,3)4/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPICRTZFDFVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)(C)C)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the condensation of 4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-one with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with substituted nucleophiles
Scientific Research Applications
(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” can be contextualized against analogous benzothiazole derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Activity :
- Bulky groups like pivalamide or decanamide improve metabolic stability but may reduce solubility compared to smaller substituents (e.g., acetamide in 4a) .
- Electron-withdrawing groups (e.g., bromophenyl in 6e/6f) enhance antibacterial activity, while electron-donating groups (e.g., ethoxy in the target compound) may modulate enzyme interactions .
Synthetic Flexibility: Thiazole derivatives with allyl or quinolinyl substituents (e.g., 7c, 6e) are synthesized via coupling reactions with amines or hydrazonoyl halides, similar to the target compound’s likely preparation .
Biological Relevance :
- Compounds with aromatic N-substituents (e.g., benzamide in 7c) show stronger anticancer activity, whereas alkylamides (e.g., octanamide in 6e) are linked to MAO inhibition .
Research Findings and Implications
- Pharmacokinetics : The ethoxy group may enhance blood-brain barrier penetration, while the pivalamide moiety could reduce hepatic clearance .
- Therapeutic Potential: Analogous compounds exhibit MAO inhibition and anticancer activity, suggesting possible applications in neurodegenerative diseases or oncology .
Further studies should prioritize synthesizing and profiling this compound to validate these hypotheses and explore structure-activity relationships in depth.
Biological Activity
The compound (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide represents a novel thiazole derivative with potential therapeutic applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationship (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-one with pivaloyl chloride under basic conditions. The resulting compound features a thiazole ring fused to an amide structure, which is critical for its biological activity.
Chemical Structure
The chemical structure can be represented as follows:
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the thiazole ring can enhance antibacterial activity against various strains of bacteria. For instance, compounds with electron-withdrawing groups at specific positions on the aromatic ring have shown increased potency against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, a series of thiazole analogs were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results demonstrated that compounds similar to this compound exhibited moderate to high activity against several cancer types, including breast and lung cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of an ethoxy group at the para position significantly influences the biological activity of thiazole derivatives. Electron-withdrawing groups at the ortho position enhance the compound's lipophilicity, facilitating better cell membrane penetration and increased bioavailability .
| Substituent | Position | Effect on Activity |
|---|---|---|
| Ethoxy | Para | Increases lipophilicity |
| Methyl | Ortho | Enhances potency |
| Halogens | Meta | Varies; generally increases activity |
Case Studies
- Antimalarial Activity : A study focused on thiazole derivatives indicated that modifications similar to those in this compound resulted in compounds with significant antimalarial properties against Plasmodium falciparum strains. The findings suggest a potential pathway for developing new antimalarial agents based on thiazole scaffolds .
- Leishmanicidal Activity : Another investigation into phthalimido-thiazoles found that compounds exhibiting structural similarities to our compound showed promising leishmanicidal effects against Leishmania infantum. The study assessed cytotoxicity and nitric oxide production, revealing effective inhibition of parasite growth .
Q & A
Basic: How can researchers optimize the synthesis of (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide to maximize yield and purity?
Methodological Answer:
The synthesis of this compound requires precise control of reaction conditions. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for benzothiazole derivatives .
- Temperature Control: Maintain 60–80°C during cyclization to minimize byproducts .
- Catalyst Use: Mild bases like triethylamine stabilize intermediates during imine formation .
Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and NMR (integration of aromatic protons at δ 7.2–8.1 ppm to confirm regioselectivity) .
Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
Methodological Answer:
Advanced characterization combines:
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the benzo[d]thiazole core and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₂₃N₃O₃S) and detects trace impurities .
- X-ray Crystallography: Resolves E/Z isomerism in the pivalamide group, critical for structure-activity relationship (SAR) studies .
Basic: How should researchers design assays to profile the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs, as benzothiazole derivatives often modulate these targets .
- In Vitro Assays: Use fluorescence polarization for binding affinity (Kd) or enzymatic inhibition (IC₅₀) assays (e.g., acetylcholinesterase for neuroactivity) .
- Cell-Based Models: Test cytotoxicity in cancer lines (e.g., MCF-7 or HepG2) with IC₅₀ thresholds ≤10 µM for lead optimization .
Advanced: What mechanistic studies are recommended to elucidate its interaction with DNA or enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 1M17 for kinase targets) to predict binding poses .
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (ka/kd) with immobilized targets .
- Circular Dichroism (CD): Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation .
Advanced: How does stereochemistry influence its bioactivity, and how can it be controlled?
Methodological Answer:
- Stereochemical Impact: The E-configuration at the imine bond enhances target affinity by 3–5-fold compared to Z-isomers .
- Control Methods: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis or employ asymmetric catalysis with Rh(I) complexes .
Advanced: How to address contradictory data in SAR studies across structurally similar compounds?
Methodological Answer:
- Systematic Variation: Replace substituents (e.g., 4-ethoxy vs. 4-methoxy) and correlate changes with activity using Free-Wilson analysis .
- Meta-Analysis: Compare datasets across publications, adjusting for assay variability (e.g., ATP concentrations in kinase assays) .
- Machine Learning: Train QSAR models with descriptors like logP, polar surface area, and H-bond donors .
Basic: What strategies are effective for synthesizing derivatives with modified substituents?
Methodological Answer:
- Functional Group Interconversion: Convert the ethoxy group to hydroxyl via BCl₃ demethylation .
- Suzuki Coupling: Introduce aryl groups at the benzo[d]thiazole 6-position using Pd(PPh₃)₄ catalysis .
- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to preserve the pivalamide during synthesis .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate bioavailability (%F = 65–80) and blood-brain barrier penetration (logBB = −0.5 to +0.2) .
- Metabolism Simulation: CYP450 isoform reactivity (e.g., CYP3A4-mediated oxidation) is modeled via StarDrop’s DEREK module .
Basic: How to evaluate toxicity in preclinical models?
Methodological Answer:
- In Vitro: HepG2 hepatocyte assays for mitochondrial toxicity (EC₅₀ >100 µM) .
- In Vivo: Zebrafish embryos (LC₅₀ ≥10 mg/L) or murine models (LD₅₀ >500 mg/kg) .
- hERG Inhibition: Patch-clamp assays (IC₅₀ >30 µM) to rule out cardiotoxicity .
Advanced: How to design a SAR study integrating crystallography and activity data?
Methodological Answer:
- Co-Crystallization: Obtain protein-ligand complexes (e.g., with CDK2) to identify key hydrogen bonds (e.g., N–H···O=C) .
- Activity Cliffs: Cluster compounds by ΔpIC₅₀ (>2 log units) and map to structural motifs (e.g., 3-methyl vs. 3-ethyl substituents) .
- Thermodynamic Integration: Calculate binding free energy differences (ΔΔG) between analogs using AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
